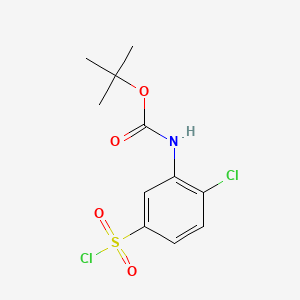![molecular formula C9H15ClO3S B13524796 {octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers](/img/structure/B13524796.png)
{octahydrocyclopenta[b]pyran-2-yl}methanesulfonylchloride,Mixtureofdiastereomers
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride, mixture of diastereomers, is a chemical compound with the molecular formula C9H15ClO3S and a molecular weight of 238.73 g/mol . This compound is known for its unique structure, which includes a cyclopentane ring fused to a pyran ring, and a methanesulfonyl chloride functional group. It is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
The synthesis of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride involves several steps. One common method includes the reaction of octahydrocyclopenta[b]pyran with methanesulfonyl chloride in the presence of a base such as triethylamine . The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize efficiency and minimize costs .
Chemical Reactions Analysis
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding sulfonamide, sulfonate, and sulfonothioate derivatives.
Reduction Reactions: The sulfonyl chloride group can be reduced to a sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: It can be oxidized to form sulfonic acids using oxidizing agents such as hydrogen peroxide.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like triethylamine, and various nucleophiles and reducing agents . The major products formed from these reactions depend on the specific nucleophile or reducing agent used.
Scientific Research Applications
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride has several scientific research applications:
Mechanism of Action
The mechanism of action of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride involves the reactivity of the methanesulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds . The molecular targets and pathways involved depend on the specific nucleophile and the context of the reaction. For example, in biological systems, it may react with nucleophilic amino acid residues in proteins, leading to modifications that can affect protein function .
Comparison with Similar Compounds
{Octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride can be compared with other sulfonyl chloride compounds, such as:
Methanesulfonyl chloride: A simpler compound with a similar functional group but without the fused ring structure.
Benzenesulfonyl chloride: Contains a benzene ring instead of the cyclopentane-pyran fused ring system.
Tosyl chloride: A commonly used sulfonyl chloride with a toluene ring.
The uniqueness of {octahydrocyclopenta[b]pyran-2-yl}methanesulfonyl chloride lies in its fused ring structure, which can impart different reactivity and properties compared to simpler sulfonyl chlorides .
Properties
Molecular Formula |
C9H15ClO3S |
|---|---|
Molecular Weight |
238.73 g/mol |
IUPAC Name |
2,3,4,4a,5,6,7,7a-octahydrocyclopenta[b]pyran-2-ylmethanesulfonyl chloride |
InChI |
InChI=1S/C9H15ClO3S/c10-14(11,12)6-8-5-4-7-2-1-3-9(7)13-8/h7-9H,1-6H2 |
InChI Key |
XRAMMOUXJIUFMH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC(OC2C1)CS(=O)(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


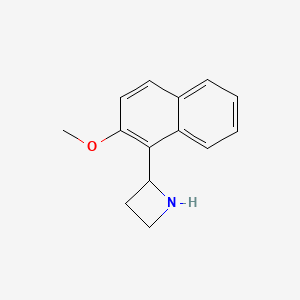
![Pyrazolo[1,5-a]pyridin-6-aminedihydrochloride](/img/structure/B13524718.png)
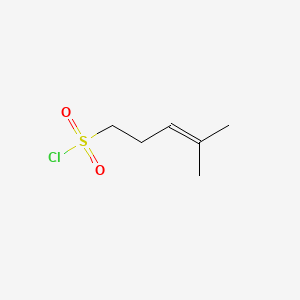

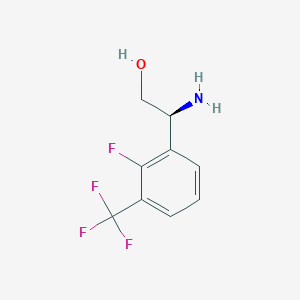
![4-[(3,5-Dichlorophenyl)methyl]piperidine](/img/structure/B13524757.png)
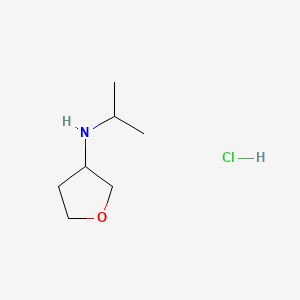


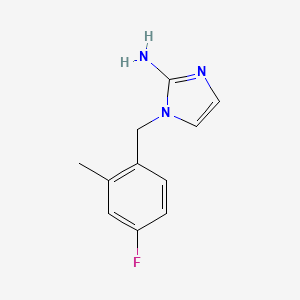
![7-Fluoroimidazo[1,5-a]pyridine](/img/structure/B13524776.png)
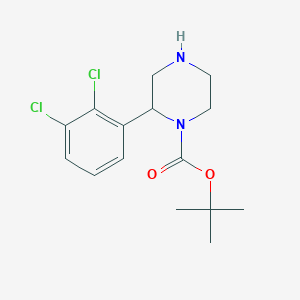
![Rac-(1r,2s,3r,5r,6s)-tricyclo[4.2.1.0,2,5]non-7-en-3-ol](/img/structure/B13524790.png)
